

Physical and chemical properties of 5-indanyl methyl ketone

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Compound of Interest

Compound Name: 5-Acetylidane

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An In-depth Technical Guide to 5-Indanyl Methyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-indanyl methyl ketone, also known by its systematic IUPAC name, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development.

Chemical Identity and Physical Properties

5-Indanyl methyl ketone is an aromatic ketone with a molecular structure featuring an indane moiety substituted with an acetyl group at the 5-position.^{[1][2]}

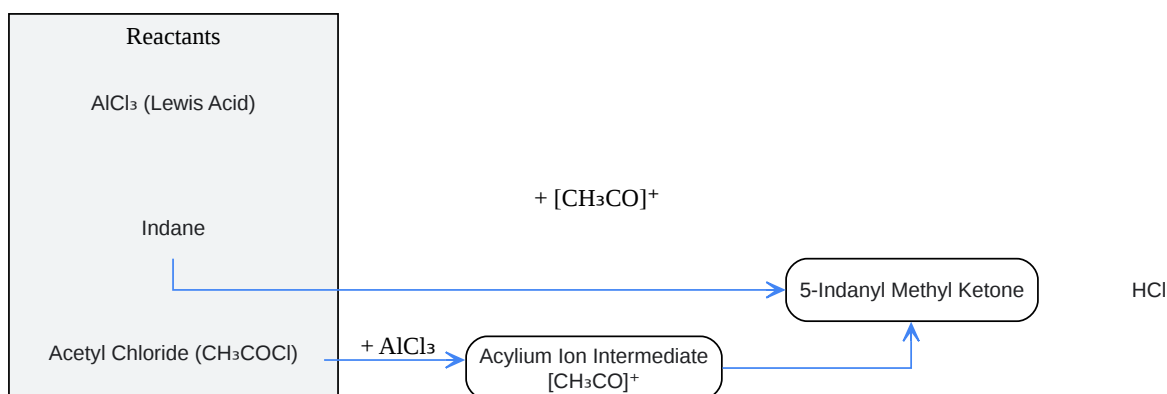
Table 1: Physical and Chemical Properties of 5-Indanyl Methyl Ketone

| Property | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | [2] |
| Synonyms | 5-Acetylindane, Ketone, 5-indanyl methyl | [1][2] |
| CAS Number | 4228-10-8 | [1][2] |
| Molecular Formula | C ₁₁ H ₁₂ O | [1][2] |
| Molecular Weight | 160.22 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Melting Point | 15-16 °C | ChemBK |
| Boiling Point | 80 °C at 0.05 mmHg | ChemBK |
| Density | 1.067 g/cm ³ (Predicted) | ChemBK |
| Refractive Index | 1.5590-1.5640 @ 20°C | [2] |
| InChI Key | HCMWPTFPUCPKQM-UHFFFAOYSA-N | [2] |
| SMILES | <chem>CC(=O)C1=CC=C2CCCC2=C1</chem> | [2] |

Synthesis

The primary method for the synthesis of 5-indanyl methyl ketone is the Friedel-Crafts acylation of indane. This electrophilic aromatic substitution reaction involves the reaction of indane with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). [3][4][5]

General Reaction Scheme



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Figure 1: General scheme of Friedel-Crafts acylation for the synthesis of 5-indanyl methyl ketone.

Experimental Protocol: Friedel-Crafts Acylation of Indane

The following is a generalized experimental protocol for the Friedel-Crafts acylation of an aromatic compound, which can be adapted for the synthesis of 5-indanyl methyl ketone.^[3]

Materials:

- Anhydrous aluminum chloride (AlCl₃)
- Anhydrous dichloromethane (CH₂Cl₂)
- Acetyl chloride (CH₃COCl)
- Indane
- Ice
- Concentrated hydrochloric acid (HCl)

- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottomed flask equipped with an addition funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
- Cool the mixture to 0°C in an ice/water bath.
- Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred suspension via the addition funnel.
- After the addition of acetyl chloride is complete, add a solution of indane (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C .
- Once the addition of indane is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.
- Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and water.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the solution to remove the drying agent.
- Remove the solvent (dichloromethane) by rotary evaporation.
- The crude product can be purified by distillation under reduced pressure.

Workflow Diagram:

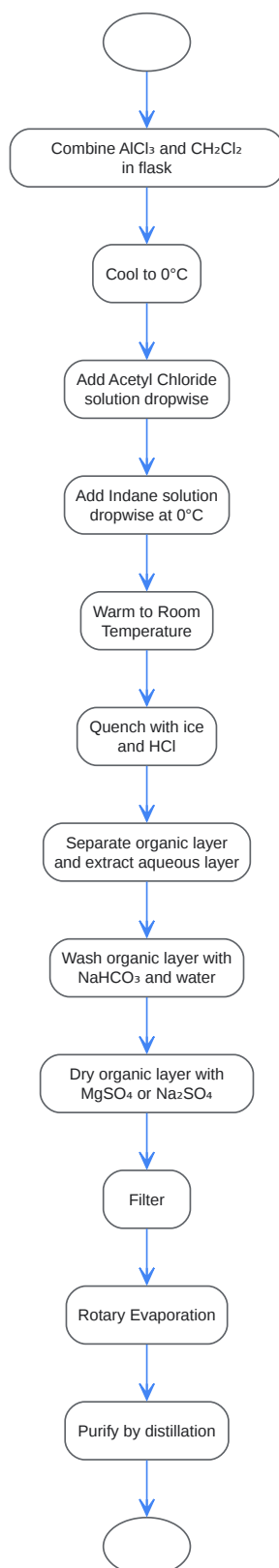
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Figure 2: Experimental workflow for the synthesis of 5-indanyl methyl ketone.

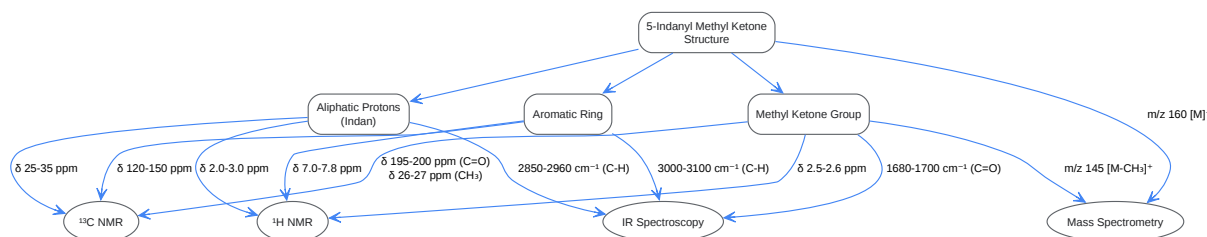
Spectroscopic Properties

The structural elucidation of 5-indanyl methyl ketone is supported by various spectroscopic techniques. While a comprehensive public database of its spectra is not readily available, the expected spectroscopic features can be inferred from the analysis of similar compounds and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for 5-Indanyl Methyl Ketone

| Technique | Feature | Expected Chemical Shift / Wavenumber |
|---------------------|--------------------------------------|--|
| ¹ H NMR | Aromatic protons | δ 7.0-7.8 ppm |
| | Aliphatic protons (indan) | δ 2.0-3.0 ppm (multiplets) |
| | Methyl protons (-COCH ₃) | δ 2.5-2.6 ppm (singlet) |
| ¹³ C NMR | Carbonyl carbon (C=O) | δ 195-200 ppm |
| | Aromatic carbons | δ 120-150 ppm |
| | Aliphatic carbons (indan) | δ 25-35 ppm |
| | Methyl carbon (-COCH ₃) | δ 26-27 ppm |
| IR | C=O stretch (aromatic ketone) | 1680-1700 cm ⁻¹ (strong) |
| | C-H stretch (aromatic) | 3000-3100 cm ⁻¹ |
| | C-H stretch (aliphatic) | 2850-2960 cm ⁻¹ |
| MS (EI) | Molecular Ion [M] ⁺ | m/z 160 |
| | Base Peak | m/z 145 ([M-CH ₃) ⁺) |

Logical Relationship of Structure to Spectroscopic Data:



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Figure 3: Relationship between the chemical structure of 5-indanyl methyl ketone and its expected spectroscopic signals.

Chemical Reactivity and Stability

5-Indanyl methyl ketone exhibits reactivity typical of an aromatic ketone. The carbonyl group is susceptible to nucleophilic attack, and the aromatic ring can undergo further electrophilic substitution, although the acetyl group is deactivating. The indane moiety is generally stable under normal conditions.

Biological Activity and Signaling Pathways

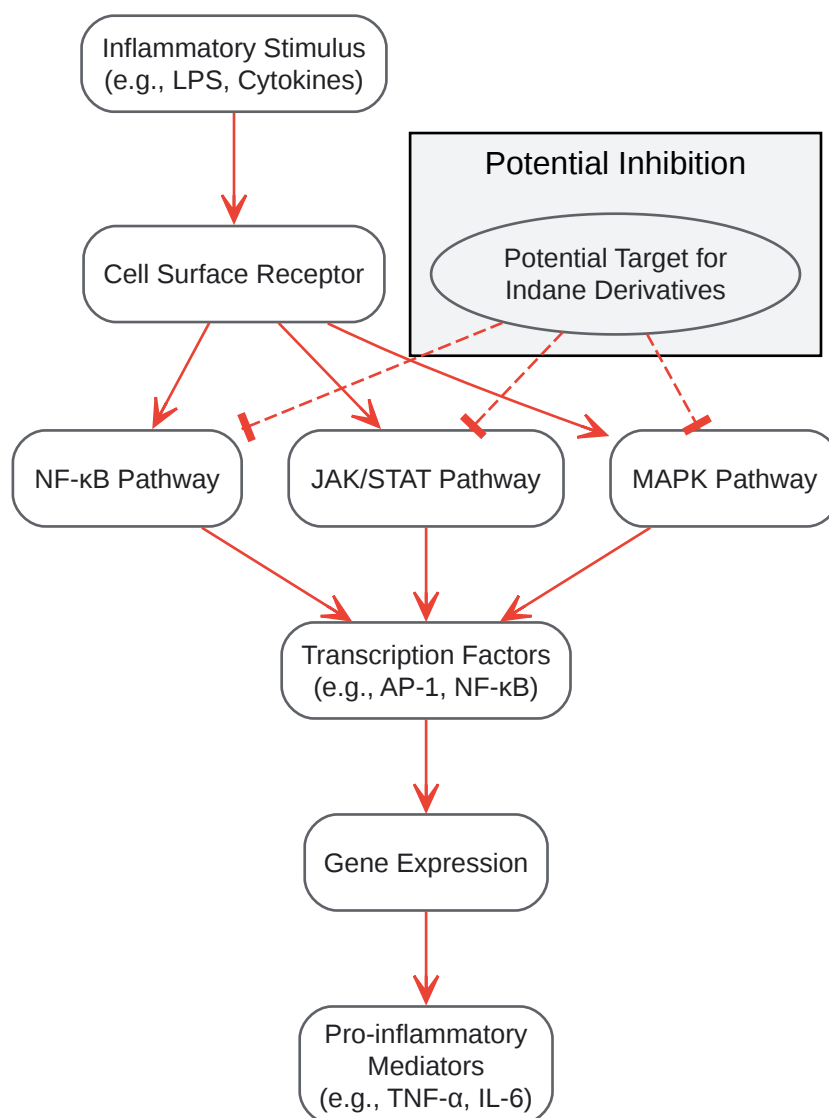
There is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of 5-indanyl methyl ketone. However, the broader class of indanone derivatives has been investigated for a wide range of biological activities. These include potential applications as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds.[6][7] Furthermore, some indanone derivatives have been explored for the treatment of neurodegenerative diseases.[6]

Given the structural similarity, it is plausible that 5-indanyl methyl ketone could be a scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

General Signaling Pathways Implicated for Anti-inflammatory Indane Derivatives: While no specific pathways have been identified for 5-indanyl methyl ketone, anti-inflammatory compounds often modulate key signaling cascades such as:

- MAPK (Mitogen-Activated Protein Kinase) pathway: Involved in the production of pro-inflammatory cytokines.
- NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: A critical regulator of the inflammatory response.
- JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathway: Plays a crucial role in cytokine signaling.[8]

The following diagram illustrates a generalized inflammatory signaling pathway that could potentially be modulated by bioactive indane derivatives.



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Figure 4: Generalized inflammatory signaling pathways potentially targeted by bioactive indane derivatives.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **5-acetylindane** is classified with the following hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.

- H319: Causes serious eye irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

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